molecular formula C16H22ClN B12775506 Morphinan hydrochloride, (+/-)- CAS No. 1071557-77-1

Morphinan hydrochloride, (+/-)-

Cat. No.: B12775506
CAS No.: 1071557-77-1
M. Wt: 263.80 g/mol
InChI Key: UTTZKIWMKFVYCK-CLUYDPBTSA-N
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Description

Morphinan hydrochloride, (+/-)-, is a synthetic compound belonging to the morphinan class of alkaloids. These compounds are known for their potent analgesic properties and are widely used in the treatment of moderate to severe pain. Morphinan hydrochloride, (+/-)-, is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is structurally related to natural opiates like morphine and codeine, and it has been extensively studied for its pharmacological properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphinan hydrochloride, (+/-)-, typically involves several steps, starting from simpler precursor molecules. One common synthetic route begins with the precursor (R,S)-norlaudanosoline. This compound undergoes a series of enzymatic reactions, including methylation, oxidation, and reduction, to form the intermediate ®-reticuline. Further enzymatic transformations lead to the formation of thebaine, which is then converted to codeine and morphine through additional steps .

Industrial Production Methods

Industrial production of morphinan hydrochloride, (+/-)-, often involves the use of recombinant microorganisms, such as Saccharomyces cerevisiae, which have been genetically engineered to express the necessary enzymes for morphinan synthesis. This biotechnological approach allows for the efficient and scalable production of morphinan alkaloids, starting from simple precursors like (R,S)-norlaudanosoline .

Chemical Reactions Analysis

Types of Reactions

Morphinan hydrochloride, (+/-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various morphinan derivatives with modified functional groups, which can exhibit different pharmacological activities. For example, the oxidation of morphine can produce morphinone, while the reduction of codeine can yield dihydrocodeine .

Scientific Research Applications

Morphinan hydrochloride, (+/-)-, has a wide range of scientific research applications, including:

Mechanism of Action

Morphinan hydrochloride, (+/-)-, exerts its effects primarily by binding to opioid receptors in the central nervous system. These receptors include the mu, delta, and kappa opioid receptors. The binding of morphinan hydrochloride, (+/-)-, to these receptors activates intracellular signaling pathways that result in the inhibition of pain signals and the modulation of neurotransmitter release. This leads to the analgesic and sedative effects commonly associated with morphinan compounds .

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opiate with potent analgesic properties.

    Codeine: A less potent opiate used for mild to moderate pain relief.

    Hydromorphone: A semi-synthetic derivative of morphine with higher potency.

    Naloxone: An opioid antagonist used to reverse opioid overdose

Uniqueness

Morphinan hydrochloride, (+/-)-, is unique due to its racemic nature, containing both enantiomers in equal amounts. This can result in different pharmacological effects compared to compounds that are purely one enantiomer. Additionally, the synthetic versatility of morphinan hydrochloride, (+/-)-, allows for the creation of a wide range of derivatives with varying pharmacological properties .

Properties

CAS No.

1071557-77-1

Molecular Formula

C16H22ClN

Molecular Weight

263.80 g/mol

IUPAC Name

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene;hydrochloride

InChI

InChI=1S/C16H21N.ClH/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15;/h1-2,5-6,14-15,17H,3-4,7-11H2;1H/t14-,15+,16-;/m0./s1

InChI Key

UTTZKIWMKFVYCK-CLUYDPBTSA-N

Isomeric SMILES

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34.Cl

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=CC=CC=C34.Cl

Origin of Product

United States

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